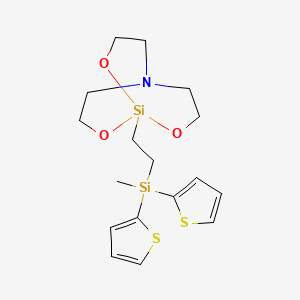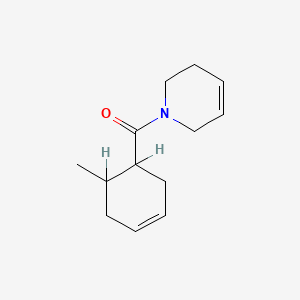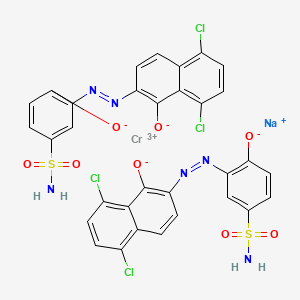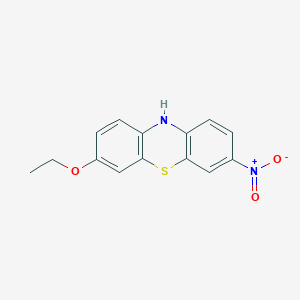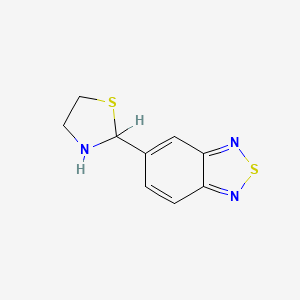
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring, with an additional thiazolidine ring attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-Benzothiadiazole, which can then be further functionalized to introduce the thiazolidine ring. The reaction conditions generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring back to the corresponding diamine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
科学的研究の応用
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- involves its ability to participate in electron transfer reactions. The compound’s electron-rich thiadiazole ring can interact with electron-deficient species, facilitating redox reactions. Additionally, its structural features allow it to bind to specific molecular targets, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
1,2,3-Benzothiadiazole: Similar in structure but lacks the thiazolidine ring.
2,1,3-Benzothiadiazole: The parent compound without additional functionalization.
Benzisothiazole: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- is unique due to the presence of both the thiadiazole and thiazolidine rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions .
特性
CAS番号 |
71605-70-4 |
|---|---|
分子式 |
C9H9N3S2 |
分子量 |
223.3 g/mol |
IUPAC名 |
5-(1,3-thiazolidin-2-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C9H9N3S2/c1-2-7-8(12-14-11-7)5-6(1)9-10-3-4-13-9/h1-2,5,9-10H,3-4H2 |
InChIキー |
NPNCNJNTFYNOIL-UHFFFAOYSA-N |
正規SMILES |
C1CSC(N1)C2=CC3=NSN=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




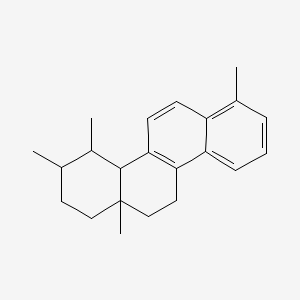
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
